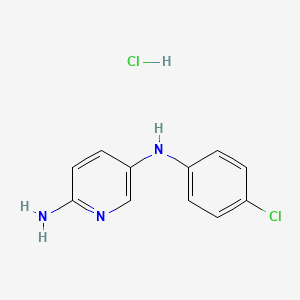

N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride typically involves the reaction of 4-chloroaniline with pyridine-2,5-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Synthetic Routes and Precursor Reactions

The compound is synthesized via nucleophilic aromatic substitution (NAS) or multi-component coupling. Key pathways include:

Pyridine Ring Functionalization

-

Chlorophenyl Introduction : Reacting 2,5-diaminopyridine with 4-chloroaniline in acidic conditions yields the diaminopyridine core. Hydrochloride formation occurs via treatment with HCl in ethanol .

-

Microwave-Assisted Synthesis : A one-pot reaction using cyanamide, 4-chlorobenzaldehyde, and 5-aminotetrazole under microwave irradiation (120°C, 12 min) produces triazine derivatives, though yields may vary .

Derivatization via Amine Reactivity

The primary amines at positions 2 and 5 undergo alkylation, acylation, and cyclocondensation:

Acylation Reactions

-

Imidazo[4,5-b]pyridine Formation : Reaction with (S)-2-tert-butoxycarbonylaminopropionic acid using EDC/HOAt in DCM yields fused heterocycles (e.g., imidazo[4,5-b]pyridines) .

-

Schiff Base Formation : Condensation with aldehydes (e.g., 4-fluorobenzaldehyde) in DMF/Cs₂CO₃ generates arylidene derivatives, pivotal for antiparasitic agents .

Suzuki-Miyaura Coupling

While not directly observed for this compound, analogous pyridinamines undergo palladium-catalyzed coupling with boronic acids. For example:

-

Pyrrolo[2,3-d]pyrimidine Synthesis : Using Pd(dppf)Cl₂, isopropanol/water, and cesium carbonate at 100°C, bromopyridines couple with styrylboronic acids to form extended π-systems .

Triazine and Tetrazole Derivatives

-

Three-Component Reactions : Combining with aldehydes and 5-aminotetrazole under microwave irradiation forms 1,3,5-triazine-2,4-diamines .

-

Tetrazole Integration : Thiourea intermediates react with NaN₃ in Bi(III)-promoted systems to yield bistetrazoles, enhancing bioactivity .

Salt Formation and Stability

The hydrochloride salt enhances aqueous solubility and crystallinity:

-

Protonation Sites : The pyridine nitrogen and primary amines are protonated in acidic media, stabilizing the compound for storage .

-

Decomposition : Heating above 200°C leads to HCl loss and decomposition into chlorophenylpyridine derivatives .

Reaction Challenges and Optimization

Applications De Recherche Scientifique

Research indicates that N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride exhibits significant biological activity, particularly as an inhibitor in various enzymatic pathways:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit certain cancer cell lines by interacting with key enzymes involved in cancer metabolism. It shows promise as a potential therapeutic agent in oncology .

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes related to metabolic pathways. Its ability to modulate these pathways makes it a candidate for drug development aimed at metabolic disorders .

Applications in Medicinal Chemistry

This compound is primarily utilized in medicinal chemistry due to its potential therapeutic applications:

- Drug Development : The compound's unique structure allows for interactions with various biological targets, making it suitable for developing new drugs that target specific diseases.

- Binding Affinity Studies : Interaction studies focusing on binding affinity and inhibition potential against biological targets are crucial for understanding its mechanism of action and optimizing pharmacological properties .

Case Studies and Research Findings

Research has documented various case studies demonstrating the efficacy of this compound:

- In Vitro Studies : Investigations into its anticancer properties have shown promising results against specific cancer cell lines, indicating potential therapeutic applications in oncology.

- Metabolic Pathway Modulation : Studies have explored how this compound interacts with metabolic enzymes, providing insights into its role in metabolic disorders and suggesting avenues for further research in drug development.

Mécanisme D'action

The mechanism of action of N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the pathway involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride include:

- N5-(4-bromophenyl)pyridine-2,5-diamine hydrochloride

- N5-(4-fluorophenyl)pyridine-2,5-diamine hydrochloride

- N5-(4-methylphenyl)pyridine-2,5-diamine hydrochloride

Uniqueness

This compound is unique due to its specific structural features and the presence of a chlorine atom, which imparts distinct chemical and physical properties. These properties make it suitable for various applications that may not be achievable with similar compounds .

Activité Biologique

N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a 4-chlorophenyl group and two amine groups located at the 2 and 5 positions. Its molecular formula is C11H12ClN3·HCl, with a molecular weight of approximately 256.13 g/mol. The compound is known for its ability to participate in various chemical reactions, particularly electrophilic substitution and nucleophilic substitution, which are crucial for its biological activity.

Research indicates that this compound acts primarily as an inhibitor in various enzymatic pathways. Its interaction with specific biological targets suggests potential effectiveness against certain cancer cell lines, particularly through modulation of metabolic pathways involved in tumor growth and survival.

Key Biological Targets

- Enzymatic Inhibition : The compound has shown promise in inhibiting key enzymes associated with cancer metabolism.

- Binding Affinity : Interaction studies have demonstrated its binding affinity to specific receptors and enzymes, which is essential for understanding its pharmacological properties.

In Vitro Studies

In vitro studies have revealed that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

- Cell Line Testing : Preliminary data indicated significant inhibition of cell proliferation in specific cancer types, suggesting its potential as an anticancer agent.

- Mechanistic Insights : Kinetic studies are ongoing to elucidate the detailed mechanisms through which this compound exerts its biological effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N4-(4-chlorophenyl)pyrimidine-2,4-diamine | Pyrimidine ring with similar substitutions | Different heterocyclic structure influences activity |

| 2-Amino-3-(4-chlorophenyl)pyrazine | Pyrazine ring system | Exhibits different biological activities |

| 4-Chloroaniline | Simple aniline derivative | Lacks the pyridine structure; used for different applications |

| N-(4-Chlorophenyl)benzene-1,2-diamine | Benzene ring with amino substitutions | Primarily used in dye synthesis rather than medicinal chemistry |

The structural characteristics of this compound contribute to its enhanced binding properties and biological activity compared to these similar compounds.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cancer Treatment : A study demonstrated the compound's ability to inhibit growth in breast cancer cell lines by targeting metabolic pathways critical for tumor survival.

- Enzyme Modulation : Research indicated that the compound modulates key enzymes involved in angiogenesis and metastasis, suggesting its role in preventing tumor progression.

Propriétés

IUPAC Name |

5-N-(4-chlorophenyl)pyridine-2,5-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3.ClH/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10;/h1-7,15H,(H2,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAVTCMMMZUUAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CN=C(C=C2)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.